Rank-Order Reactivity in Dialkyl Amidophosphonate Synthesis — Dimethyl Phosphite Is the Most Reactive Among Eight Dialkyl Phosphites
In the reaction of aniline with dialkyl phosphites in the presence of CCl₄ and a tertiary base, the ease of formation of dialkyl anilinophosphonates followed the descending order: dimethyl > diethyl > di-n-propyl > di-n-butyl > di-n-amyl > di-iso-butyl > di-iso-propyl > di-sec-butyl phosphite. Dimethyl phosphite sits at the top of this reactivity ladder and is unambiguously the most reactive homologue in the series [1].
| Evidence Dimension | Relative reactivity (rank order) in dialkyl anilinophosphonate formation |
|---|---|
| Target Compound Data | Rank 1 (most reactive) — dimethyl phosphite |
| Comparator Or Baseline | Diethyl phosphite (rank 2); di-n-propyl (rank 3); di-n-butyl (rank 4); di-n-amyl (rank 5); di-iso-butyl (rank 6); di-iso-propyl (rank 7); di-sec-butyl (rank 8) |
| Quantified Difference | Dimethyl phosphite reacts with greater facility than all seven higher alkyl congeners under identical conditions; the reaction becomes progressively more difficult with increasing alkyl chain length and branching. |
| Conditions | Aniline + dialkyl phosphite, CCl₄, tertiary base, room temperature (Acta Chimica Sinica, 1958) |
Why This Matters
For procurement decisions, this rank-order data directly predicts that dimethyl phosphite will deliver faster conversion and potentially higher yields in amidophosphonate syntheses compared to any other dialkyl phosphite, reducing reaction time and energy input.
- [1] Tong, Z.-S., & Chen, S.-C. (1958). Studies on the Organo-Amido-Phosphorus Compounds II. The Influence of the Alkyl Radicals of Dialkylphosphites on the Preparation of Dialkyl Amidophosphonates. Acta Chimica Sinica, 24(4), 343–350. View Source
